Cas no 80862-68-6 (Cyclopentane-d9)

Cyclopentane-d9 化学的及び物理的性質
名前と識別子
-
- Cyclopentane-d9(6CI,9CI)
- CYCLOPENTANE-D9
- 1,1,2,2,3,3,4,4,5-nonadeuteriocyclopentane
- (?H?)cyclopentane
- 80862-68-6
- (1,1,2,2,3,3,4,4,5-~2~H_9_)Cyclopentane
- DTXSID10584361
- D98494
- Cyclopentane-d9, 98 atom % D
- Cyclopentane-d9
-
- インチ: InChI=1S/C5H10/c1-2-4-5-3-1/h1-5H2/i1D,2D2,3D2,4D2,5D2
- InChIKey: RGSFGYAAUTVSQA-LOFGRQECSA-N
- ほほえんだ: C1CCCC1
計算された属性
- せいみつぶんしりょう: 79.134741032g/mol
- どういたいしつりょう: 79.134741032g/mol
- 同位体原子数: 9
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 11.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 0.846 g/mL at 25 °C
- ゆうかいてん: -94 °C(lit.)
- ふってん: 50 °C(lit.)
- フラッシュポイント: -35 °F
Cyclopentane-d9 セキュリティ情報
- 危険物輸送番号:UN 1146 3/PG 2
- WGKドイツ:2
- 危険カテゴリコード: 11-52/53
- セキュリティの説明: 9-16-29-33-61
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危険物標識:
Cyclopentane-d9 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C840835-10mg |
Cyclopentane-d9 |
80862-68-6 | 10mg |
$ 81.00 | 2023-09-08 | ||
A2B Chem LLC | AH50794-250mg |
CYCLOPENTANE-D9 |
80862-68-6 | 250mg |
$556.00 | 2024-04-19 | ||
1PlusChem | 1P00G3XM-250mg |
CYCLOPENTANE-D9 |
80862-68-6 | 250mg |
$556.00 | 2025-02-27 | ||
TRC | C840835-5mg |
Cyclopentane-d9 |
80862-68-6 | 5mg |
$ 64.00 | 2023-09-08 | ||
A2B Chem LLC | AH50794-500mg |
CYCLOPENTANE-D9 |
80862-68-6 | 500mg |
$833.00 | 2024-04-19 | ||
TRC | C840835-50mg |
Cyclopentane-d9 |
80862-68-6 | 50mg |
$167.00 | 2023-05-18 | ||
1PlusChem | 1P00G3XM-500mg |
CYCLOPENTANE-D9 |
80862-68-6 | 500mg |
$866.00 | 2025-03-14 |
Cyclopentane-d9 関連文献
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
Cyclopentane-d9に関する追加情報
Cyclopentane-d9: A Comprehensive Overview
Cyclopentane-d9, also known by its CAS No. 80862-68-6, is a deuterated cyclopentane compound that has gained significant attention in various scientific and industrial applications. This compound is a derivative of cyclopentane, where nine of the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The substitution of hydrogen with deuterium imparts unique physical and chemical properties to Cyclopentane-d9, making it invaluable in fields such as nuclear magnetic resonance (NMR) spectroscopy, material science, and quantum chemistry research.
Cyclopentane-d9 has been extensively studied for its role in NMR spectroscopy. Deuterium substitution significantly reduces the splitting patterns observed in proton NMR spectra, allowing for clearer and more precise analysis of complex molecular structures. This property has made Cyclopentane-d9 a preferred choice for researchers working on structure elucidation and reaction mechanism studies. Recent advancements in NMR techniques have further enhanced the utility of Cyclopentane-d9, enabling researchers to probe deeper into the electronic environments of molecules with unprecedented accuracy.
In addition to its analytical applications, Cyclopentane-d9 has found niche applications in material science. Its unique isotopic composition makes it an ideal candidate for studying isotopic effects on material properties. For instance, researchers have utilized Cyclopentane-d9 to investigate the impact of deuterium substitution on the mechanical and thermal properties of polymers. These studies have provided valuable insights into the role of isotopes in modulating material behavior, paving the way for the development of novel materials with tailored properties.
The synthesis of Cyclopentane-d9 involves a multi-step process that requires precise control over isotopic substitution. Recent research has focused on optimizing the synthesis methods to achieve higher yields and purities. One notable approach involves the use of palladium-catalyzed coupling reactions under deuterated conditions. This method not only ensures high isotopic purity but also minimizes side reactions, making it a robust route for large-scale production.
From a quantum chemistry perspective, Cyclopentane-d9 serves as an excellent model system for studying isotopic effects on molecular vibrations and electronic transitions. By comparing the spectroscopic data of Cyclopentane-d9 with its protiated counterpart, researchers can gain insights into the subtle differences introduced by deuterium substitution. These findings have implications not only in fundamental chemistry but also in areas such as drug design and catalysis, where precise control over molecular properties is crucial.
Moreover, Cyclopentane-d9 has been employed in neutron scattering experiments to study molecular dynamics at atomic resolution. The high sensitivity of neutrons to deuterium allows researchers to track the motion of individual atoms within molecules with remarkable precision. This capability has been instrumental in advancing our understanding of dynamic processes in complex systems, including liquid crystals and soft matter.
In conclusion, Cyclopentane-d9 (CAS No. 80862-68-6) stands out as a versatile compound with a wide range of applications across multiple disciplines. Its unique isotopic composition makes it an invaluable tool for researchers seeking to unravel the intricacies of molecular behavior at both macroscopic and microscopic levels. As scientific research continues to evolve, Cyclopentane-d9 is poised to play an even more prominent role in advancing our understanding of the physical and chemical world.
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